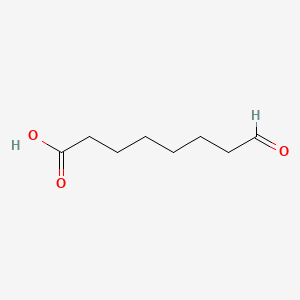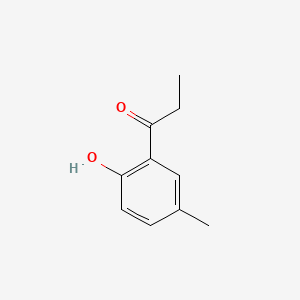
1-ナフタレンホスホン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium naphthyl phosphate, also known as DNAP, is an organic compound that has a wide range of applications in scientific research. It is a colorless solid that is readily soluble in water, and is used as a buffer, chelating agent, and reagent in a variety of biochemical and physiological experiments. DNAP is also used in biochemistry, chemical engineering, and environmental science.
科学的研究の応用
有機化学合成中間体
1-ナフタレンホスホン酸ナトリウムは、有機化学合成の中間体として使用されます 。これは、実験室または産業環境で他の有機化合物の製造に使用されることを意味します。
前立腺酸性ホスファターゼ活性測定用基質
この化合物は、前立腺酸性ホスファターゼ活性の測定のための基質として作用します 。前立腺酸性ホスファターゼは、前立腺によって生成される酵素です。これは、前立腺癌を診断したり、その治療を監視したりするためにしばしば測定されます。
難燃剤
1-ナフタレンホスホン酸ナトリウムは、一般的に難燃剤として使用されます 。プラスチック、繊維、建設資材などのさまざまな材料に添加して、その可燃性を低下させることができます。
腐食防止剤
腐食防止剤としてのその潜在的な用途が調査されています 。腐食防止剤は、少量を環境に添加すると、金属または合金の腐食速度を効果的に低下させる物質です。
肥料の成分
1-ナフタレンホスホン酸ナトリウムは、肥料の成分として使用される可能性があります 。肥料は、農業用土壌に添加して、その肥沃度を高め、植物の成長を促進する物質です。
洗剤の成分
この化合物は、洗剤の成分として使用することも検討されています 。洗剤は洗浄に使用される物質であり、水の表面張力を低下させて、汚れやしみをより簡単に取り除くように作用します。
Safety and Hazards
生化学分析
Biochemical Properties
Disodium naphthyl phosphate is primarily used as a substrate for phosphatase enzymes, including acid phosphatase and alkaline phosphatase . These enzymes catalyze the hydrolysis of disodium naphthyl phosphate, releasing naphthol and inorganic phosphate. The interaction between disodium naphthyl phosphate and phosphatase enzymes is essential for studying enzyme kinetics and activity. The compound’s solubility in water and stability under specific conditions make it suitable for various biochemical assays .
Cellular Effects
Disodium naphthyl phosphate influences several cellular processes, particularly those involving phosphatase activity. In cells, phosphatases play a critical role in dephosphorylating proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . By serving as a substrate for these enzymes, disodium naphthyl phosphate indirectly impacts these cellular functions. For example, the dephosphorylation of proteins involved in signaling pathways can alter the cell’s response to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, disodium naphthyl phosphate exerts its effects through its interaction with phosphatase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce naphthol and inorganic phosphate . This reaction is crucial for the enzyme’s catalytic activity and can be used to measure enzyme kinetics. The binding of disodium naphthyl phosphate to phosphatases can also influence the enzyme’s conformation and activity, affecting its ability to dephosphorylate other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium naphthyl phosphate can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but it can degrade when exposed to heat or oxidizing agents . Long-term studies have shown that disodium naphthyl phosphate can maintain its activity over extended periods, making it suitable for prolonged experiments. Its stability can be affected by the experimental conditions, which should be carefully controlled to ensure consistent results .
Dosage Effects in Animal Models
The effects of disodium naphthyl phosphate can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study phosphatase activity without causing significant adverse effects . At high doses, disodium naphthyl phosphate can exhibit toxic effects, including skin and eye irritation . These toxic effects highlight the importance of carefully controlling the dosage when using this compound in animal studies to avoid potential harm.
Metabolic Pathways
Disodium naphthyl phosphate is involved in metabolic pathways related to phosphate metabolism. The compound is hydrolyzed by phosphatase enzymes to produce naphthol and inorganic phosphate, which can then participate in various metabolic processes . The inorganic phosphate released from disodium naphthyl phosphate can be utilized in cellular energy production, nucleotide synthesis, and other biochemical reactions. The interaction of disodium naphthyl phosphate with phosphatases also affects the overall metabolic flux and metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, disodium naphthyl phosphate is transported and distributed through various mechanisms. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, disodium naphthyl phosphate can localize to different cellular compartments, depending on the presence of phosphatase enzymes and other binding proteins. The distribution of disodium naphthyl phosphate within the cell can influence its activity and the overall outcome of biochemical assays .
Subcellular Localization
The subcellular localization of disodium naphthyl phosphate is primarily determined by the presence of phosphatase enzymes. The compound can localize to areas where these enzymes are abundant, such as the cytoplasm, nucleus, and certain organelles . The localization of disodium naphthyl phosphate can affect its activity and function, as it interacts with phosphatases to produce naphthol and inorganic phosphate. Additionally, post-translational modifications and targeting signals can influence the compound’s distribution within the cell, directing it to specific compartments or organelles .
特性
| { "Design of the Synthesis Pathway": "Disodium naphthyl phosphate can be synthesized by reacting naphthyl phosphate with sodium hydroxide in water.", "Starting Materials": [ "Naphthyl phosphate", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve naphthyl phosphate in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product to obtain disodium naphthyl phosphate" ] } | |
| 2183-17-7 | |
分子式 |
C10H9NaO4P |
分子量 |
247.14 g/mol |
IUPAC名 |
disodium;naphthalen-1-yl phosphate |
InChI |
InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13); |
InChIキー |
JLXZPNKLKQVKHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[Na] |
| 2183-17-7 | |
ピクトグラム |
Irritant |
関連するCAS |
2650-44-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















